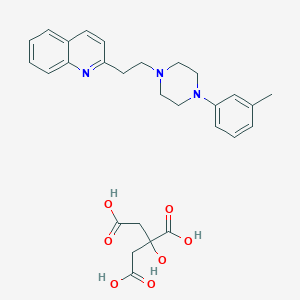![molecular formula C52H65N3O8P+ B10860210 6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10860210.png)
6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamitrinib is a synthetic small-molecule inhibitor that targets the mitochondrial heat shock protein 90 (Hsp90). It is designed to disrupt the function of Hsp90 within the mitochondria, which is crucial for the survival and proliferation of cancer cells. Gamitrinib has shown promising results in preclinical studies for its potential use in cancer therapy, particularly in tumors that are resistant to conventional treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamitrinib is synthesized by combining the Hsp90 ATPase inhibitory module of 17-allylamino geldanamycin (17-AAG) with the mitochondrial-targeting moiety of triphenylphosphonium . The synthesis involves several steps, including the preparation of intermediates and the final coupling reaction to form the active compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling process.
Industrial Production Methods
The industrial production of Gamitrinib follows similar synthetic routes but is scaled up to meet the demand for research and potential clinical use. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
Gamitrinib undergoes various chemical reactions, including:
Oxidation: Gamitrinib can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within Gamitrinib, potentially altering its activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Gamitrinib include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the compound .
Major Products Formed
The major products formed from the reactions of Gamitrinib include its oxidized and reduced derivatives, as well as substituted analogs. These products are often studied to understand the structure-activity relationship and to develop more potent and selective inhibitors .
Scientific Research Applications
Gamitrinib has a wide range of scientific research applications, including:
Cancer Therapy: Gamitrinib has shown significant antitumor activity in various cancer models, including gliomas, melanoma, and breast cancer. .
Biological Studies: Gamitrinib is used to study the role of mitochondrial Hsp90 in cellular processes and its involvement in cancer progression.
Drug Development: Gamitrinib serves as a lead compound for developing new Hsp90 inhibitors with improved efficacy and safety profiles.
Mechanism of Action
Gamitrinib exerts its effects by specifically targeting mitochondrial Hsp90. It binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone activity. This leads to the destabilization and degradation of client proteins that are essential for cancer cell survival. The inhibition of Hsp90 triggers a loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
Geldanamycin: A natural product that also inhibits Hsp90 but lacks the mitochondrial targeting moiety of Gamitrinib.
17-AAG (17-N-Allylamino-17-demethoxygeldanamycin): A semisynthetic derivative of geldanamycin with similar Hsp90 inhibitory activity.
Radicicol: Another natural product that inhibits Hsp90 but has a different mechanism of action compared to Gamitrinib.
Uniqueness of Gamitrinib
Gamitrinib is unique due to its selective targeting of mitochondrial Hsp90, which is not achieved by other Hsp90 inhibitors. This specificity allows Gamitrinib to induce apoptosis in cancer cells without affecting normal cells, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20+,36-21+,38-33+/t35?,37?,45?,46-,48?,50-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUJLFPWRFHSNE-JZIAMZJUSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@@H](C(C(/C=C(/[C@@H](C(/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)\C)OC)OC(=O)N)\C)C)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65N3O8P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
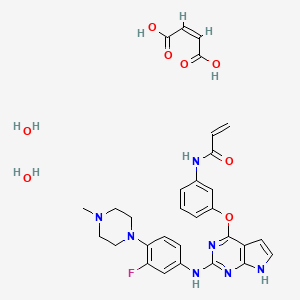
![[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate](/img/structure/B10860133.png)
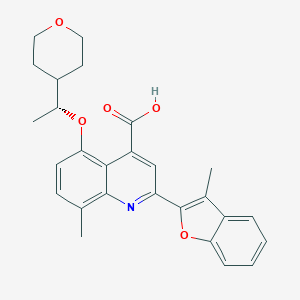
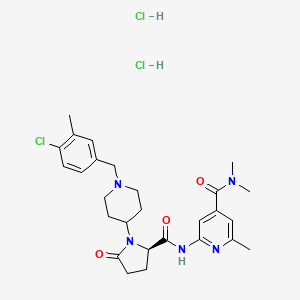
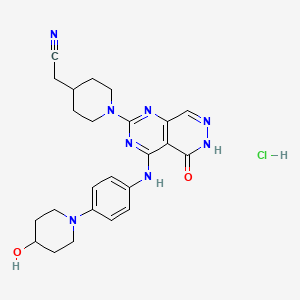
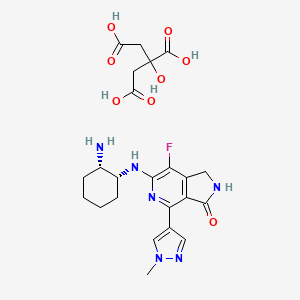



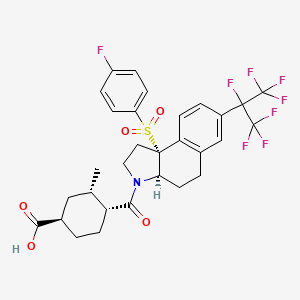

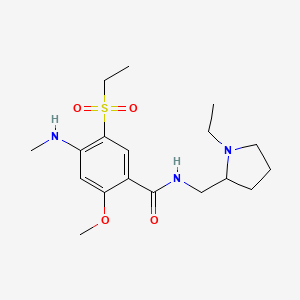
![[(1R,5R)-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B10860224.png)
